molecular formula C13H6Cl3N3O B2375256 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303145-21-3

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2375256
CAS No.: 303145-21-3
M. Wt: 326.56
InChI Key: ATGHVGQQJVWCQQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings

Scientific Research Applications

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine” would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known from the information available .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or as a building block in the development of pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, which is then coupled with 2-chloropyridine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzene
  • 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)thiophene

Uniqueness

What sets 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine apart from similar compounds is its unique combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHVGQQJVWCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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